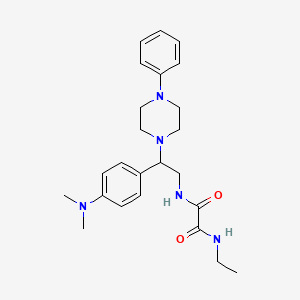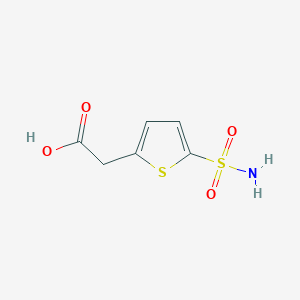
2-(5-Sulfamoylthiophen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Sulfamoylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H7NO4S2 and a molecular weight of 221.26 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(5-Sulfamoylthiophen-2-yl)acetic acid is characterized by the presence of a sulfamoyl group and a thiophenyl group attached to an acetic acid moiety . Further structural analysis would require more specific data such as NMR or crystallography studies .Applications De Recherche Scientifique
Measurement of Colonic Mucosal Concentrations for Therapeutic Efficacy
A study by Naganuma et al. (2001) explored the measurement of colonic mucosal concentrations of 5-aminosalicylic acid (5-ASA), a compound closely related to 2-(5-Sulfamoylthiophen-2-yl)acetic acid, to estimate its therapeutic efficacy in distal ulcerative colitis. The research compared orally administered mesalamine and sulfasalazine, emphasizing the importance of determining mucosal 5-ASA concentrations for treatment effectiveness. The study found higher 5-ASA concentrations in patients treated with sulfasalazine compared to mesalamine, suggesting mucosal concentrations as a potential marker for estimating drug efficacy in ulcerative colitis treatment (Naganuma et al., 2001).
Enhancing Colposcopic Image Quality
Research by Khilnani and Parulekar (1993) introduced the use of sulphosalicylic acid, a derivative of salicylic acid which shares functional groups with 2-(5-Sulfamoylthiophen-2-yl)acetic acid, for enhancing colposcopic images. This application was found to improve the visualization of cervical intraepithelial neoplasia and cervical condyloma accuminata, offering a potential tool for better diagnosis and study of these conditions (Khilnani & Parulekar, 1993).
Investigating Active Therapeutic Moieties in Ulcerative Colitis
An experiment conducted by Khan, Piris, and Truelove (1977) aimed to determine the active therapeutic moiety of sulfasalazine, a compound that releases 5-aminosalicylic acid and sulfapyridine upon bacterial action in the colon. The study's findings emphasized the role of 5-aminosalicylic acid as the active component, highlighting the importance of this compound and its derivatives in the treatment of inflammatory bowel diseases. This research underlines the potential for derivatives like 2-(5-Sulfamoylthiophen-2-yl)acetic acid to play a role in developing new therapeutic strategies (Khan, Piris, & Truelove, 1977).
Addressing Renal Complications with Sulfasalazine Therapy
Durando, Tiu, and Kim (2017) reported a case of sulfasalazine-induced crystalluria leading to severe acute kidney injury. Sulfasalazine, which metabolizes into sulfapyridine and 5-aminosalicylic acid, demonstrated that renal complications could arise from therapy with compounds metabolized into salicylic acid derivatives. This study highlights the need for awareness of potential renal side effects in treatments involving similar compounds and underscores the importance of hydration in mitigating such risks (Durando, Tiu, & Kim, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-sulfamoylthiophen-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H,8,9)(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYWHMBAXPNBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Sulfamoylthiophen-2-yl)acetic acid | |
CAS RN |
923198-70-3 |
Source


|
| Record name | 2-(5-sulfamoylthiophen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

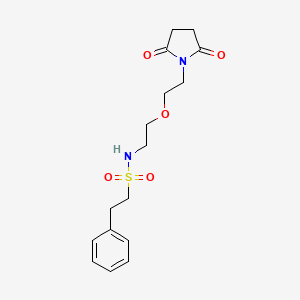

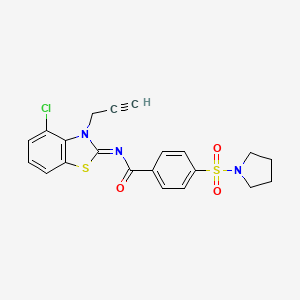
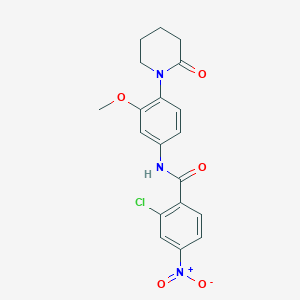

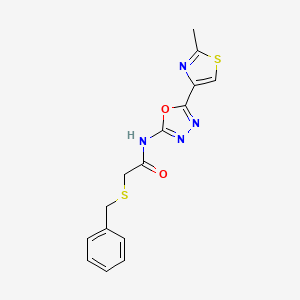
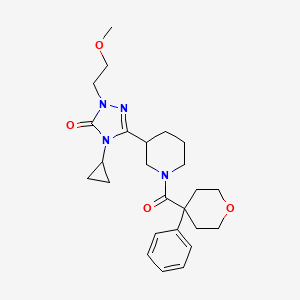


![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)
![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2761106.png)
